

The Pharmacokinetic Profile of Oral (S)-GS-621763 (Obeldesivir): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

(S)-GS-621763, also known as obeldesivir, is an orally bioavailable prodrug of the adenosine nucleoside analog GS-441524. GS-441524 is the parent nucleoside of the intravenously administered antiviral agent remdesivir. The development of an oral formulation that delivers the active metabolite of remdesivir represents a significant advancement in antiviral therapy, particularly for diseases like COVID-19, by enabling earlier treatment in outpatient settings. This technical guide provides a comprehensive overview of the pharmacokinetic profile of oral (S)-GS-621763, detailing its absorption, distribution, metabolism, and excretion (ADME) properties based on preclinical and clinical data.

Mechanism of Action and Metabolic Pathway

(S)-GS-621763 is a tri-isobutyryl ester prodrug of GS-441524.[1] Upon oral administration, it is designed for efficient delivery of GS-441524 into systemic circulation.[1] The prodrug undergoes rapid and extensive presystemic hydrolysis, primarily in the intestine, to yield the parent nucleoside, GS-441524.[2][3] As a result, plasma concentrations of the intact prodrug **(S)-GS-621763** are typically below the limit of quantification.[4][5]

Once GS-441524 enters the target cells, it undergoes intracellular phosphorylation by host cell kinases to form the pharmacologically active nucleoside triphosphate analog, GS-443902.[1][5] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase



(RdRp), leading to the termination of viral RNA synthesis.[1] The initial phosphorylation of GS-441524 to its monophosphate form is considered the rate-limiting step in this activation pathway.[4]



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Metabolic activation of (S)-GS-621763.

Preclinical Pharmacokinetics

The pharmacokinetic profile of the active metabolite GS-441524 following oral administration of **(S)-GS-621763** has been evaluated in multiple animal models, including mice and ferrets.

Murine Pharmacokinetics

In uninfected BALB/c mice, a single oral administration of **(S)-GS-621763** resulted in a dose-proportional increase in plasma concentrations of GS-441524.[4][5] The prodrug itself was not detected in plasma.[4][5] GS-441524 was rapidly absorbed and cleared from systemic circulation, with a short plasma half-life of approximately 1 hour.[4]

For comparison, a separate study evaluated the pharmacokinetics of orally administered GS-441524 in C57BL/6 mice. The results of this study are summarized in the table below.



Parameter	10 mg/kg Oral GS-441524 in C57BL/6 Mice
Cmax (ng/mL)	582
Tmax (h)	1.5
AUC (ng·h/mL)	2540
t1/2 (h)	3.9
Oral Bioavailability (%)	39
Data from a study of orally administered GS- 441524, not its prodrug (S)-GS-621763.[6]	

Ferret Pharmacokinetics

In ferrets, a single 30 mg/kg oral dose of **(S)-GS-621763** resulted in high systemic exposure to GS-441524. The area under the curve from 0 to 24 hours (AUC0-24h) for GS-441524 was 81 μ M·h. This exposure was approximately 4.5-fold higher than that observed after a 10 mg/kg intravenous dose of remdesivir in the same species.[7]

Clinical Pharmacokinetics

A first-in-human, Phase I, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral obeldesivir in healthy participants. The study assessed single and multiple doses ranging from 100 mg to 1,600 mg.[1]

Key findings from the human pharmacokinetic analysis include:

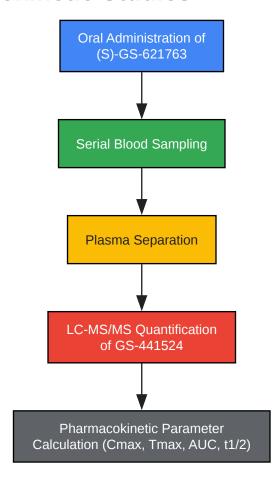
- Dose Proportionality: Exposures to the active metabolite GS-441524 increased in a doseproportional manner in the 100 mg to 900 mg dose range.[1]
- Accumulation: After twice-daily dosing for 5 days, GS-441524 accumulated by approximately 35%, while once-daily dosing resulted in a 12% accumulation.[1]
- Food Effect: The plasma exposure of GS-441524 was not significantly altered by food intake.
 [1]



 Metabolism and Excretion: Following oral administration of radiolabeled [14C]-obeldesivir, GS-441524 was the predominant component in plasma, accounting for 90% of the total radioactivity. The mean total recovery of the administered dose was 90.7%, with 58.5% excreted in urine and 32.2% in feces, indicating that renal excretion is the primary elimination pathway for GS-441524.[1]

Based on these findings, a dosing regimen of 350 mg of obeldesivir administered twice daily was selected for further evaluation in Phase III clinical trials, such as the OAKTREE study.[1]

Experimental Protocols Animal Pharmacokinetic Studies



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Workflow for preclinical pharmacokinetic studies.



- Animal Models: Pharmacokinetic studies were conducted in male and female BALB/c mice and ferrets.[4][7]
- Dosing: **(S)-GS-621763** was administered as a single oral gavage at doses ranging from 5 to 30 mg/kg.[4][7]
- Sample Collection: Blood samples were collected at various time points post-dose to characterize the plasma concentration-time profile.
- Bioanalysis: Plasma concentrations of GS-441524 were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8]

Bioanalytical Methodology: LC-MS/MS Quantification of GS-441524

A common approach for the quantification of GS-441524 in plasma involves protein precipitation followed by LC-MS/MS analysis.

- Sample Preparation: Plasma samples are typically treated with a protein precipitation agent, such as acetonitrile or methanol, containing an internal standard to remove proteins and other matrix components.[8][9] The resulting supernatant is then diluted and injected into the LC-MS/MS system.[9]
- Chromatography: Chromatographic separation is achieved using a reverse-phase column, such as a C18 column, with a gradient elution of mobile phases typically consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[9][10]
- Mass Spectrometry: Detection and quantification are performed using a triple quadrupole
 mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected
 reaction monitoring (SRM).[11] Specific precursor-to-product ion transitions for GS-441524
 and the internal standard are monitored to ensure selectivity and sensitivity.

Clinical Trial Design: The OAKTREE Study

The OAKTREE study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of obeldesivir for the treatment of COVID-19 in



non-hospitalized participants at low risk of progressing to severe disease.[12]

- Participants: The study enrolled adults and adolescents with a confirmed SARS-CoV-2 infection and symptom onset within 3 days.[12]
- Intervention: Participants were randomized to receive either 350 mg of oral obeldesivir or a matching placebo twice daily for 5 days.[13]
- Pharmacokinetic Substudy: The trial design included a component to measure the
 concentration of obeldesivir in the blood and determine its elimination time.[12] While the
 primary endpoint of time to symptom alleviation was not met, the study confirmed that
 obeldesivir was generally safe and well-tolerated and resulted in a greater reduction of
 SARS-CoV-2 viral RNA copy number compared to placebo at day 5.[13][14]

Conclusion

Oral **(S)-GS-621763** (obeldesivir) is a prodrug that is rapidly and extensively converted to its active parent nucleoside, GS-441524, following oral administration. Preclinical and clinical studies have demonstrated a dose-proportional pharmacokinetic profile for GS-441524, with a predictable accumulation upon multiple dosing and no significant food effect. The primary route of elimination is renal excretion. This pharmacokinetic profile, which allows for consistent systemic exposure to the active antiviral agent, supports the continued investigation of obeldesivir as a potential oral therapeutic option for viral diseases.

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- To cite this document: BenchChem. [The Pharmacokinetic Profile of Oral (S)-GS-621763 (Obeldesivir): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8150239#pharmacokinetic-profile-of-oral-s-gs-621763]

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